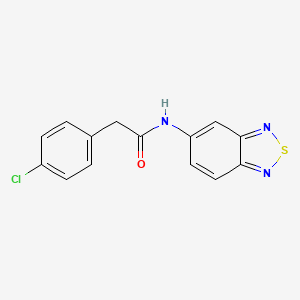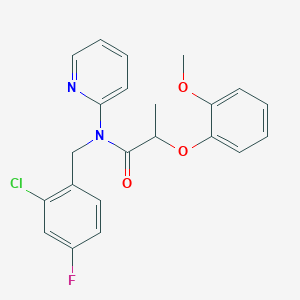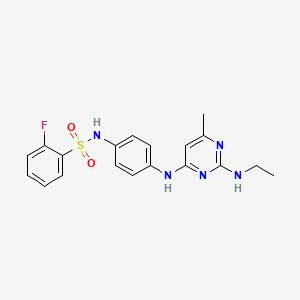
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The presence of both benzothiadiazole and chlorophenyl groups in the molecule suggests potential biological activity and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.
Acylation Reaction: The benzothiadiazole core is then acylated with 4-chlorophenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as semiconductors or dyes.
Mécanisme D'action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, benzothiadiazole derivatives are known to interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its biological activity.
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-methylphenyl)acetamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-fluorophenyl)acetamide: Contains a fluorine atom, which may influence its reactivity and biological activity.
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide is unique due to the presence of both benzothiadiazole and chlorophenyl groups, which may confer specific chemical and biological properties not found in similar compounds. The chlorine atom can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C14H10ClN3OS |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-3-1-9(2-4-10)7-14(19)16-11-5-6-12-13(8-11)18-20-17-12/h1-6,8H,7H2,(H,16,19) |
Clé InChI |
ARMXQQQDDQCWPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=CC3=NSN=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)benzyl]-6-ethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11314204.png)
![2-{3-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B11314210.png)
![2-(2-bromophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314216.png)

![1-(Morpholin-4-yl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11314233.png)

![4-({2-[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B11314242.png)
![6-chloro-N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314251.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11314259.png)
![[4-(Hexyloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11314267.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11314274.png)
![4-(2,5-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314275.png)
![Methyl 4-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11314276.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314281.png)
